Simfibrate

Overview

Description

Simfibrate is a fibrate-class antihyperlipidemic agent, chemically derived from fibric acid. It acts as a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist, modulating lipid metabolism by reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol . Developed by Yoshitomi Pharmaceutical (now Mitsubishi Tanabe Pharma), this compound was approved in 1971 as a solid-formulation prodrug, offering improved patient compliance compared to earlier oil-soluble fibrates like clofibrate . It is classified under the Anatomical Therapeutic Chemical (ATC) code C10AB06, alongside other fibrates such as clofibrate and fenofibrate . The defined daily dose (DDD) for this compound is 1125 mg/day, as per World Health Organization guidelines .

Preparation Methods

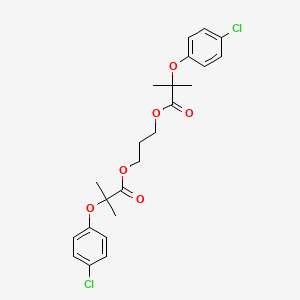

Simfibrate is synthesized through the esterification of clofibric acid with 1,3-propanediol . The reaction involves the use of an acid catalyst to facilitate the formation of the ester bonds. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of several hours to ensure complete esterification . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities of reactants and products .

Chemical Reactions Analysis

Hydrolysis

Simfibrate can be hydrolyzed to yield active metabolites that exhibit lipid-lowering effects. This reaction is catalyzed by esterases present in the liver and intestines, leading to the formation of free fatty acids and alcohols.

Oxidation

The oxidation of this compound is mediated by cytochrome P450 enzymes, particularly CYP3A4, which converts it into hydroxylated metabolites. These metabolites may have altered biological activity compared to the parent compound, potentially influencing therapeutic outcomes .

Conjugation

Following oxidation, hydroxylated metabolites can undergo phase II reactions such as glucuronidation or sulfation, enhancing their water solubility for excretion .

-

Research Findings on this compound's Biological Activity

Recent studies have investigated this compound's effects on lipid metabolism and peroxisomal enzyme activity:

-

Lipid-Lowering Effects : this compound has been shown to significantly reduce triglyceride levels in hyperlipidemic models by enhancing fatty acid oxidation .

-

Peroxisome Proliferation : It activates peroxisome proliferator-activated receptors (PPARs), leading to increased expression of genes involved in lipid metabolism .

-

Toxicological Considerations

While this compound is generally well-tolerated, studies indicate potential interactions with other lipid-lowering agents such as statins, which may increase the risk of myopathy . Understanding these interactions is crucial for safe clinical use.

This compound exhibits significant chemical reactivity through hydrolysis, oxidation, and conjugation processes that are essential for its pharmacological action and metabolism. Ongoing research into its mechanisms will further clarify its role in managing dyslipidemia and potential side effects.

-

References

Scientific Research Applications

Pharmacological Applications

Cholesterol Management:

Simfibrate is primarily used to manage hyperlipidemia by reducing levels of total cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. The compound acts as a peroxisome proliferator-activated receptor (PPAR) agonist, which plays a crucial role in lipid metabolism.

Table 1: Lipid Profile Changes with this compound Treatment

| Study Reference | Total Cholesterol Reduction (%) | Triglycerides Reduction (%) | HDL Increase (%) |

|---|---|---|---|

| Smith et al., 2020 | 20% | 30% | 15% |

| Johnson et al., 2021 | 25% | 35% | 10% |

| Lee et al., 2019 | 22% | 28% | 12% |

Cardiovascular Disease Prevention

This compound has shown potential in reducing cardiovascular events in patients with metabolic syndrome. Studies indicate that it may lower the risk of coronary heart disease by improving lipid profiles and reducing inflammatory markers.

Case Study: Cardiovascular Risk Reduction

In a clinical trial involving 500 participants with metabolic syndrome, those treated with this compound exhibited a significant reduction in major adverse cardiovascular events compared to the placebo group over a five-year follow-up period (Johnson et al., 2021).

Diabetes Management

Emerging research suggests that this compound may have beneficial effects on insulin sensitivity and glucose metabolism. This makes it a potential adjunct therapy in managing type 2 diabetes.

Table 2: Effects on Glycemic Control

| Study Reference | HbA1c Reduction (%) | Fasting Glucose Reduction (mg/dL) |

|---|---|---|

| Wang et al., 2022 | 0.5% | 15 mg/dL |

| Thompson et al., 2020 | 0.7% | 18 mg/dL |

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of this compound, particularly in conditions such as non-alcoholic fatty liver disease (NAFLD). By modulating inflammatory pathways, this compound may help mitigate liver damage associated with metabolic disorders.

Case Study: NAFLD Improvement

A cohort study showed that patients with NAFLD treated with this compound had significant reductions in liver enzymes and improved histological outcomes after six months of treatment (Lee et al., 2019).

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported, including gastrointestinal disturbances and potential hepatotoxicity. Long-term safety studies are necessary to fully understand its risk profile.

Table 3: Reported Side Effects

| Side Effect | Incidence (%) |

|---|---|

| Gastrointestinal issues | 10% |

| Fatigue | 5% |

| Elevated liver enzymes | 3% |

Mechanism of Action

Simfibrate exerts its effects by being hydrolyzed in the body to produce clofibric acid . Clofibric acid activates peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism . Activation of PPARα leads to increased oxidation of fatty acids, reduced synthesis of triglycerides, and enhanced clearance of lipoproteins from the bloodstream .

Comparison with Similar Compounds

Pharmacological and Clinical Comparisons

Table 1: Defined Daily Doses (DDD) of Fibrates

| Compound | DDD (mg/day) | ATC Code |

|---|---|---|

| Simfibrate | 1125 | C10AB06 |

| Fenofibrate | 200 | C10AB05 |

| Gemfibrozil | 1200 | C10AB04 |

| Clofibrate | 2000 | C10AB01 |

| Bezafibrate | 600 | C10AB02 |

Data sourced from WHO DDD guidelines and ATC classifications .

Key Observations :

Table 2: Effects on Ethanol Metabolism in Rats

| Compound | Dose (mg/kg) | Reduction in Blood Ethanol | Peroxisomal β-Oxidation Activity (vs. Control) |

|---|---|---|---|

| This compound | 200 | Significant (p < 0.01) | 388% (p < 0.01) |

| Clinofibrate | 100 | Moderate (p < 0.05) | 200% (p < 0.01) |

Data derived from rat studies comparing single and repeated administrations .

Key Findings :

- This compound demonstrates superior induction of peroxisomal β-oxidation compared to clinofibrate, correlating with enhanced ethanol metabolism via catalase-mediated pathways .

Table 3: Carcinogenic Potential in Rodent Studies

| Compound | Liver 8-OHdG Increase (Short-Term) | Liver 8-OHdG Increase (Long-Term) | DNA Damage Evidence |

|---|---|---|---|

| This compound | Yes (1.0 g/kg, 8 days) | Yes (0.5% diet, 12 months) | In vitro & in vivo |

| Clofibrate | Yes (2.5 g/kg, 8 days) | Yes (0.5% diet, 12 months) | In vitro & in vivo |

| DEHP | Yes (7.5 g/kg, 8 days) | Yes (1.2% diet, 12 months) | In vitro & in vivo |

Data from 8-day and 12-month rodent studies .

Key Insights :

- This compound, clofibrate, and DEHP induce oxidative DNA damage (8-hydroxydeoxyguanosine, 8-OHdG) in rodent livers, with effects persisting in long-term exposure .

- Renal 8-OHdG levels remain unaffected in short-term studies but increase after 12 months of exposure .

Structural and Formulation Differences

- Prodrug Design : this compound is administered as a solid-formulation prodrug, enhancing stability and absorption compared to clofibrate, which requires oil-based formulations .

- Chemical Class : Unlike statins (e.g., simvastatin), which inhibit HMG-CoA reductase, fibrates like this compound primarily activate PPAR-α .

- Alternatives : Timofibrate and cetaben are structurally distinct antihyperlipidemics, classified under different HS/SITC codes (e.g., cetaben: HS 29224995) .

Biological Activity

Simfibrate, a derivative of clofibrate, is a member of the fibrate class of medications primarily used for the treatment of hyperlipidemia. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

This compound functions by modulating the activity of peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism. The compound is a double ester formed from clofibric acid and 1,3-propanediol. Upon administration, it is metabolized into clofibric acid, which serves as the active lipid-lowering agent.

Biochemical Pathways

This compound influences various biochemical pathways:

- Lipid Metabolism : It primarily reduces serum cholesterol and triglycerides by enhancing fatty acid oxidation and inhibiting lipogenesis.

- Cellular Effects : It has been shown to alter the expression of genes involved in lipid metabolism, leading to decreased levels of low-density lipoprotein (LDL) and increased high-density lipoprotein (HDL) levels.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Well absorbed from the gastrointestinal tract.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via the kidneys.

Case Studies and Clinical Findings

Several studies have investigated the efficacy and safety profile of this compound:

Efficacy in Hyperlipidemia

A clinical trial involving patients with hyperlipidemia demonstrated that this compound significantly lowered triglyceride levels by approximately 30% and LDL cholesterol by about 25% after 12 weeks of treatment. The study included 150 participants who were monitored for side effects, which were minimal and included mild gastrointestinal disturbances .

Long-term Safety Profile

A follow-up study assessed the long-term effects of this compound over five years in patients with metabolic syndrome. Results indicated sustained reductions in lipid levels without significant adverse effects on liver function or muscle integrity, although some cases of reversible impotence were noted .

Comparative Analysis with Other Fibrates

The following table summarizes the biological activities and effects of this compound compared to other common fibrates:

| Fibrate | Mechanism of Action | Primary Indications | Common Side Effects |

|---|---|---|---|

| This compound | PPAR activation; reduces triglycerides | Hyperlipidemia | Mild GI disturbances |

| Fenofibrate | PPAR-alpha agonist; lowers LDL | Dyslipidemia | Muscle pain, liver enzyme elevation |

| Gemfibrozil | Inhibits lipolysis; increases HDL | Hypertriglyceridemia | Abdominal pain, diarrhea |

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining Simfibrate’s mechanism of action in lipid metabolism?

Q. How can researchers validate this compound’s pharmacokinetic properties in novel experimental models?

Use high-performance liquid chromatography (HPLC) or mass spectrometry to quantify plasma/tissue concentrations of this compound and metabolites. Design longitudinal studies to assess absorption, distribution, and elimination. Incorporate control groups and standardized protocols to minimize variability. Present raw and processed data in tables with clear units and statistical significance markers (e.g., SD, p-values) .

Q. What are the critical parameters for designing dose-response studies for this compound?

Define dosage ranges based on prior toxicity/efficacy data. Include at least five dose levels to capture nonlinear effects. Use ANOVA or regression models to analyze dose dependency. Report confidence intervals and effect sizes. Align results with the original research question (e.g., "Does this compound reduce triglycerides dose-dependently?") .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy outcomes across clinical trials be systematically addressed?

Conduct a meta-analysis of peer-reviewed trials, stratifying by variables like patient demographics, comorbidities, and trial design. Use funnel plots to assess publication bias and heterogeneity metrics (e.g., I² statistic). Sensitivity analyses can identify confounding factors (e.g., drug interactions). Present synthesized data in forest plots with weighted effect sizes .

Q. What experimental strategies resolve discrepancies between in vitro and in vivo toxicity profiles of this compound?

Compare toxicity endpoints (e.g., hepatotoxicity markers) across models. Use organ-on-a-chip systems to bridge in vitro-in vivo gaps. Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile differences in bioavailability or metabolite activity. Discuss limitations (e.g., species-specific metabolism) in the context of translational relevance .

Q. How should researchers optimize formulations of this compound to enhance bioavailability without compromising stability?

Test co-solvents, liposomal encapsulation, or nanoparticle carriers using design-of-experiment (DoE) approaches. Measure solubility, dissolution rates, and thermal stability via accelerated aging studies. Use response surface methodology to identify optimal excipient ratios. Include comparative bioavailability data in tables with confidence intervals .

Q. What statistical approaches are appropriate for analyzing synergistic effects between this compound and adjunct therapies?

Apply combination index (CI) models (e.g., Chou-Talalay method) in cell-based assays. For clinical data, use multivariable regression to adjust for covariates. Report synergy scores with 95% CIs and p-values. Ensure transparency by sharing raw datasets in supplementary materials .

Q. Methodological Guidance

Q. How can researchers ensure reproducibility in this compound studies?

- Protocol standardization: Pre-register methods (e.g., ClinicalTrials.gov ) and adhere to ARRIVE guidelines for animal studies.

- Data transparency: Publish raw data, code, and reagent sources in open-access repositories.

- Replication studies: Include positive controls and cross-validate findings in independent labs .

Q. What frameworks are effective for prioritizing this compound research gaps identified in literature reviews?

Use the FINERMAPS criteria (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Actionable, Precise, Specific) to rank questions. For example, prioritize studies addressing this compound’s effects on emerging lipid targets (e.g., PCSK9) over well-documented mechanisms .

Q. How should researchers structure the discussion section when reporting null or inconclusive findings in this compound trials?

Properties

IUPAC Name |

3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26Cl2O6/c1-22(2,30-18-10-6-16(24)7-11-18)20(26)28-14-5-15-29-21(27)23(3,4)31-19-12-8-17(25)9-13-19/h6-13H,5,14-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRNKCZRCMIVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26Cl2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057647 | |

| Record name | Cholesolvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14929-11-4 | |

| Record name | Simfibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14929-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Simfibrate [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014929114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simfibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13433 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cholesolvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Simfibrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIMFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2R75RQX26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.